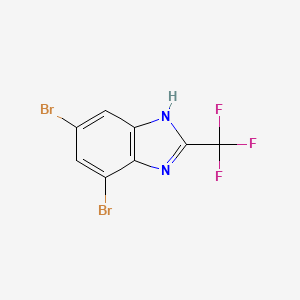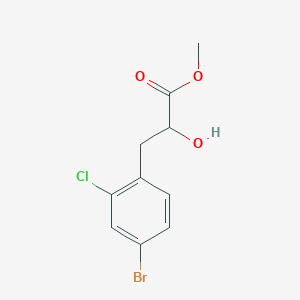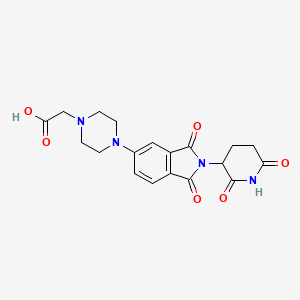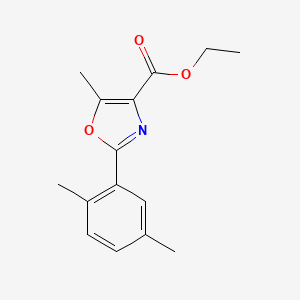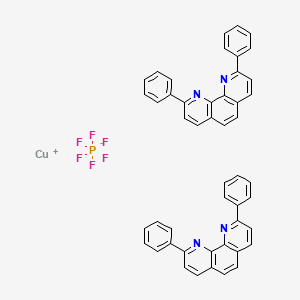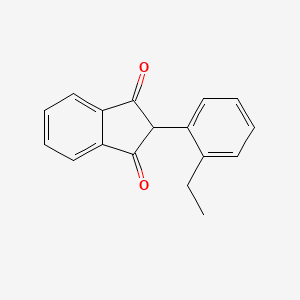
2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethylphenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an indene core structure substituted with a 2-ethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2-ethylbenzaldehyde with indan-1,3-dione under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired indene derivative. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide, which facilitate the condensation reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of yield and purity. The use of catalytic systems, such as metal catalysts, can enhance the efficiency of the reaction and reduce the formation of by-products.
化学反应分析
Types of Reactions: 2-(2-Ethylphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons.
科学研究应用
2-(2-Ethylphenyl)-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects.
相似化合物的比较
- 2-Phenyl-1H-indene-1,3(2H)-dione
- 2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione
- 2-(2-Methylphenyl)-1H-indene-1,3(2H)-dione
Comparison: Compared to similar compounds, 2-(2-ethylphenyl)-1H-indene-1,3(2H)-dione exhibits unique properties due to the presence of the 2-ethylphenyl group. This substitution can influence the compound’s reactivity, stability, and biological activity. For instance, the ethyl group may enhance lipophilicity, affecting the compound’s ability to interact with biological membranes and targets.
属性
分子式 |
C17H14O2 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
2-(2-ethylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C17H14O2/c1-2-11-7-3-4-8-12(11)15-16(18)13-9-5-6-10-14(13)17(15)19/h3-10,15H,2H2,1H3 |
InChI 键 |
LCAYUWRPSSQIDC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1C2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


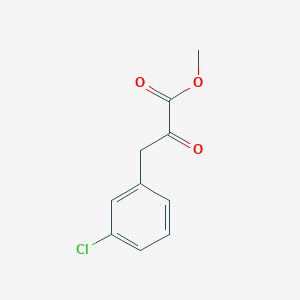
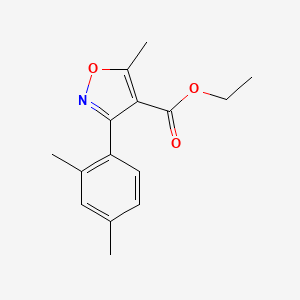
![(S)-N-[(S)-3-[4-(Benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-2-(Boc-amino)-3,3-dimethylbutanamide](/img/structure/B13684671.png)
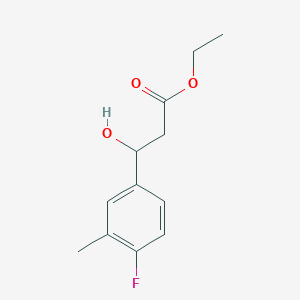
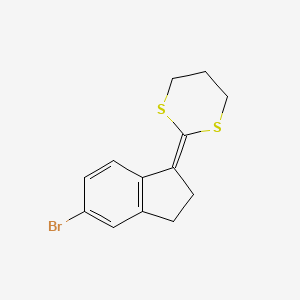
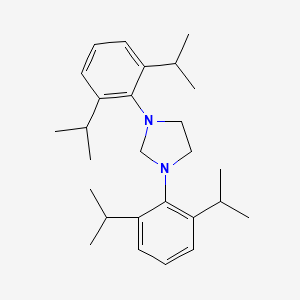
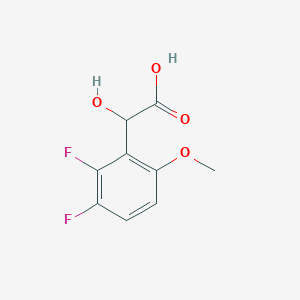
![6,6'-Dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13684711.png)
